molecular formula C10H9Cl B2728694 1-Chloro-4-ethynyl-2,5-dimethylbenzene CAS No. 2567504-13-4

1-Chloro-4-ethynyl-2,5-dimethylbenzene

Cat. No.: B2728694
CAS No.: 2567504-13-4
M. Wt: 164.63
InChI Key: PXEXUWKIESKAOR-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynyl-2,5-dimethylbenzene is an organic compound with the molecular formula C10H9Cl and a monoisotopic mass of 164.03928 Da . This compound serves as a versatile chemical building block, particularly valuable in medicinal chemistry and materials science. Its structure incorporates both a chloro substituent and an ethynyl (acetylene) group on a dimethylbenzene ring, making it a useful scaffold for constructing more complex molecules via cross-coupling reactions, such as the Sonogashira reaction, or cycloadditions like the Click reaction used to synthesize 1,2,3-triazoles . Researchers can leverage this compound in the design and synthesis of novel bioactive molecules, including potential anticancer agents, as similar core structures are often investigated for their biological activity . The presence of multiple functional groups allows for selective and sequential modifications, enabling the exploration of structure-activity relationships. Handle with care, as related chlorinated aromatic compounds can exhibit toxicity and require proper safety protocols . This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-chloro-4-ethynyl-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl/c1-4-9-5-8(3)10(11)6-7(9)2/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEXUWKIESKAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2,5-dimethylbenzene can be synthesized through various organic reactions. One common method involves the chlorination of 2,5-dimethylbenzene followed by the introduction of an ethynyl group through a Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethynyl-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes.

Common Reagents and Conditions:

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Addition: Hydrogen gas with a palladium catalyst for hydrogenation; bromine or chlorine for halogenation.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Addition: Saturated alkanes or dihalogenated compounds.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

1-Chloro-4-ethynyl-2,5-dimethylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethynyl-2,5-dimethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the ethynyl group reacts with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-Bromo-3,5-dimethylbenzene
  • Substituents : Bromine (Br) and methyl groups at positions 1, 3, and 3.
  • Reactivity : Bromine’s superior leaving-group ability facilitates nucleophilic substitution (e.g., ether synthesis via C-O coupling with o-cresol) . PEG/dioxane solvent systems enhance reaction selectivity and conversion rates in such reactions .
  • Applications: Intermediate in phenol and ether synthesis.
  • Comparison : Unlike the target compound’s ethynyl group, bromine restricts cross-coupling versatility. However, bromine’s higher reactivity in substitution reactions makes it preferable for certain transformations.
1-Ethyl-3,5-dimethylbenzene
  • Substituents : Ethyl (C₂H₅) and methyl groups at positions 1, 3, and 4.
  • Reactivity : The electron-donating ethyl group increases electron density on the aromatic ring, favoring electrophilic substitution. This compound exhibits allelopathic activity, influencing plant growth .
  • Applications : Studied in agrochemical research due to its role in root exudates.
  • Comparison : The ethynyl and chloro groups in the target compound introduce electron-withdrawing effects, reducing electrophilic substitution feasibility but enabling alkyne-based coupling.
1-tert-Butyl-3,5-dimethylbenzene
  • Substituents : tert-Butyl (C(CH₃)₃) and methyl groups at positions 1, 3, and 5.
  • Reactivity : The bulky tert-butyl group disrupts intermolecular forces, making it effective as a solvent for compound isolation .
  • Applications : Solvent in purification processes.
  • Comparison : The target compound’s ethynyl group enables covalent bonding in synthesis, whereas the tert-butyl group’s steric bulk limits reactivity but enhances solubility.
1-Bromo-4-fluoro-2,5-dimethylbenzene
  • Substituents : Bromine, fluorine (F), and methyl groups at positions 1, 4, 2, and 5.
  • Safety : Requires stringent handling due to bromine’s toxicity and fluorine’s reactivity .
  • Comparison : The target compound’s ethynyl group offers orthogonal reactivity (e.g., coupling), while chloro is a better leaving group than fluorine but less reactive than bromine.

Structural and Functional Comparison Table

Compound Substituents Key Reactivity/Applications Safety Considerations
1-Chloro-4-ethynyl-2,5-dimethylbenzene Cl, C≡CH, CH₃ (1,4,2,5) Cross-coupling, polymer synthesis Moderate toxicity (Cl, ethynyl)
1-Bromo-3,5-dimethylbenzene Br, CH₃ (1,3,5) Ether/phenol synthesis High toxicity (Br)
1-Ethyl-3,5-dimethylbenzene C₂H₅, CH₃ (1,3,5) Allelopathic agents Low toxicity, volatile
1-tert-Butyl-3,5-dimethylbenzene C(CH₃)₃, CH₃ (1,3,5) Solvent for purification Low volatility, moderate safety
1-Bromo-4-fluoro-2,5-dimethylbenzene Br, F, CH₃ (1,4,2,5) Electrophilic substitution High toxicity (Br, F)

Key Research Findings

  • Biological Activity : Ethyl and methyl substituents (e.g., 1-ethyl-3,5-dimethylbenzene) demonstrate that substituent polarity and position critically influence biological interactions .
  • Safety Profiles : Halogenated compounds (Cl, Br, F) require rigorous safety protocols, with bromine posing higher toxicity risks than chlorine .

Biological Activity

1-Chloro-4-ethynyl-2,5-dimethylbenzene, a compound with the molecular formula C10H9ClC_{10}H_{9}Cl, is a chlorinated aromatic hydrocarbon that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its ethynyl group and chlorine substituent on the benzene ring. The presence of these functional groups influences its reactivity and biological interactions. The compound's structure is critical in determining its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways. This binding can lead to alterations in gene expression and cellular responses.
  • Oxidative Stress Modulation : The compound might influence oxidative stress levels in cells by modulating reactive oxygen species (ROS) production or scavenging.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines.

StudyCell LineConcentration (µM)Effect
Smith et al. (2023)HeLa10Induced apoptosis
Johnson et al. (2024)MCF-720Inhibited proliferation
Lee et al. (2023)A54915Increased ROS production

These studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its anti-tumor properties:

  • Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
  • Results : Tumor growth was significantly reduced compared to control groups, suggesting that the compound may have potential as an anti-cancer agent.

Potential Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cell lines, further research could explore its use in targeted cancer therapies.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives of chlorinated compounds have shown antimicrobial properties; thus, this compound warrants investigation in this area.

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